Purpurogallin exhibits strong antioxidant properties. Studies have shown its ability to scavenge free radicals and reactive oxygen species (ROS) that contribute to cellular damage and various diseases. Research suggests its potential application in preventing oxidative stress-related conditions like neurodegenerative diseases, cardiovascular diseases, and cancer [1].
[1] - J. Agric. Food Chem. 2009, 57 (18), 8223-8231 ()
Research suggests that purpurogallin possesses antibacterial and antifungal properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains, including those resistant to conventional antibiotics [2, 3]. This opens doors for exploring purpurogallin as a potential natural alternative for treating infections caused by resistant pathogens.
[2] - Mycology. 2001, 40(1), 1-6 ()Source: [3] - Lett. Appl. Microbiol. 2003, 36, 174-177 ()
Studies have shown that purpurogallin can inhibit specific enzymes involved in various biological processes. For example, research suggests its potential to inhibit enzymes like tyrosinase, which plays a role in melanin production. This finding holds promise for developing skin-lightening agents derived from natural sources [4].
[4] - Int J Cosmet Sci. 2000, 22(2), 141-148 ()
Purpurogallin is a natural phenolic compound characterized by its orange-red crystalline form, primarily derived from nutgalls and oak bark. Its chemical structure is defined as 2,3,4,6-tetrahydroxy-5H-benzocycloheptene-5-one. This compound is soluble in polar organic solvents but insoluble in water, making it useful in various applications, particularly in dyeing and as a bioactive agent .
Purpurogallin exhibits various bioactivities, including:
The exact mechanisms underlying these activities are still being explored, but the unique structure of purpurogallin appears to play a crucial role [].
Purpurogallin exhibits significant biological activities:
Purpurogallin finds applications in several fields:
Studies on interaction have highlighted the following aspects:
Several compounds share structural or functional similarities with purpurogallin. Here’s a comparison highlighting its uniqueness:
Compound | Structure/Properties | Unique Features |
---|---|---|
Pyrogallol | 1,2,3-benzenetriol; precursor to purpurogallin | Forms purpurogallin upon oxidation; less bioactive |
Gallic Acid | 3,4,5-trihydroxybenzoic acid | Used as an antioxidant; lacks the unique cyclic structure |
Tannins | Polyphenolic compounds found in plants | Broader range of biological activity but more complex |
Quercetin | Flavonoid with antioxidant properties | Different structural framework; more extensive uses |
Purpurogallin stands out due to its specific bioactivity against certain enzymes and its unique structural features that differentiate it from other phenolic compounds.
Purpurogalline follows the standardized nomenclature system established by the International Union of Pure and Applied Chemistry. The primary IUPAC name for this compound is 2,3,4,6-tetrahydroxy-5H-benzo [1]annulen-5-one [2] [1] [3]. This systematic name precisely describes the molecular structure by indicating the positions of the four hydroxyl groups at carbons 2, 3, 4, and 6, the ketone functionality at position 5, and the benzo-fused seven-membered ring system known as benzo [1]annulene [4] [5].
An alternative IUPAC name recognized in chemical databases is 2,3,4,6-tetrahydroxy-5H-benzocycloheptene-5-one [2] [6] [1]. This nomenclature emphasizes the benzocycloheptene core structure with the same hydroxyl and ketone substitution pattern. Both naming conventions are acceptable under IUPAC guidelines and accurately represent the chemical structure [2] [1] [3].
The compound is also known by its traditional name purpurogallin, which has been used historically in chemical literature since its discovery [7] [8]. This trivial name derives from the characteristic purple-red coloration of the compound and its relationship to gallic acid derivatives [7] [8].
Purpurogalline belongs to the benzotropolone family of compounds, which are characterized by a tropolone ring system fused to a benzene ring [9] [10] [11]. Benzotropolones represent a specialized subclass of tropolone derivatives where the seven-membered tropone ring is annulated with a benzene ring, creating a bicyclic aromatic system [9] [12] [13].
The tropolone core structure consists of a seven-membered ring containing both a ketone and an enol functionality, conferring unique aromatic properties [14] [15]. In purpurogalline, this tropolone system is fused to a benzene ring, creating the characteristic benzotropolone scaffold [9] [10] [11]. This structural arrangement places purpurogalline within the broader classification of cyclic ketones and more specifically as a hydroxytropolone due to its multiple hydroxyl substituents [2] [3].
The compound is further classified as belonging to the tropolone derivatives family, which encompasses naturally occurring and synthetic compounds containing the tropone ring system [2] [14] [15]. The presence of four hydroxyl groups at positions 2, 3, 4, and 6 makes purpurogalline a polyhydroxybenzotropolone, distinguishing it from simpler tropolone derivatives [2] [3] [9].
The Chemical Abstracts Service has assigned the unique registry number 569-77-7 to purpurogalline [8] [16] [1] [3]. This CAS number serves as the primary identifier for the compound in chemical databases and regulatory documents worldwide [8] [17] [5]. The European Community number 209-324-9 provides additional identification within European chemical regulations [1] [3].
Purpurogalline has the molecular formula C₁₁H₈O₅, indicating eleven carbon atoms, eight hydrogen atoms, and five oxygen atoms [2] [8] [16] [1]. The molecular weight is precisely 220.18 g/mol [2] [8] [16] [18]. The percent composition consists of 60.01% carbon, 3.66% hydrogen, and 36.33% oxygen by mass [18].
The compound's structural formula can be represented by the SMILES notation OC1=C(O)C(O)=C2C(=C1)C=CC=C(O)C2=O [2] [1] [3], which describes the connectivity of atoms in the molecule. The International Chemical Identifier (InChI) provides a standardized structural representation as InChI=1S/C11H8O5/c12-6-3-1-2-5-4-7(13)10(15)11(16)8(5)9(6)14/h1-4,13,15-16H,(H,12,14) [2] [1] [3].
Purpurogalline exhibits significant structural relationships with other members of the tropolone family, sharing the fundamental seven-membered aromatic ring system while displaying unique substitution patterns [14] [15] [12]. The compound serves as a representative example of benzotropolone derivatives, which constitute an important subclass of naturally occurring tropolones [9] [10] [11].
The structural relationship with simple tropolone is evident in the shared seven-membered ring containing the characteristic ketone-enol tautomeric system [14] [15]. However, purpurogalline differs significantly through its benzo-fusion and tetrahydroxy substitution pattern [2] [9]. Related compounds include β-thujaplicin, a methyltropolone with two hydroxyl groups at positions 2 and 3, and stipitatic acid, a carboxytropolone with a single hydroxyl group [14] [15].
More complex structural relationships exist with other benzotropolone derivatives such as theaflavin and theaflavin-3,3'-digallate, which share the same basic benzotropolone scaffold but differ in their substitution patterns and additional structural features [11] [19]. The compound purpurogallin carboxylic acid represents a direct structural derivative, featuring an additional carboxyl group while maintaining the core tetrahydroxybenzotropolone structure [20] [21].